2-[Bis(2-hydroxyethyl)amino]ethanol;2-methylphenol
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Overview
Description
2-[Bis(2-hydroxyethyl)amino]ethanol;2-methylphenol is a compound that combines the properties of an amino alcohol and a phenol. It is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. This compound is hygroscopic, meaning it can absorb moisture and carbon dioxide from the air. It is miscible with water and alcohol, and soluble in chloroform, with limited solubility in benzene and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia or an amine. The process can be carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. For instance, one method involves heating a mixture of ethylene oxide and ammonia at 30-35°C for several hours, followed by the addition of a base such as sodium hydroxide to control the pH .
Industrial Production Methods
Industrial production of 2-[Bis(2-hydroxyethyl)amino]ethanol often involves large-scale reactors where ethylene oxide is reacted with ammonia or an amine in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to maximize yield and efficiency. The product is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to substitute the hydroxyl groups.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces primary or secondary amines.
Substitution: Produces ethers or esters depending on the nucleophile used.
Scientific Research Applications
2-[Bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an additive in the polymerization of nitrile rubber and as an oil emulsifier.
Biology: Acts as a surfactant in various biological assays and experiments.
Medicine: Used in the formulation of pharmaceuticals and as a stabilizer in certain drug preparations.
Industry: Employed in the production of concrete accelerators and in cyanide-free electroplating processes.
Mechanism of Action
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a surfactant or alkalizing agent. As an amine, it can accept a hydrogen ion to form hydroxide and a conjugate acid, thereby raising the pH of a solution. This property makes it useful in emulsification and solubilization processes, as well as in adjusting the pH of various formulations .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Similar in structure and function, used in similar applications such as emulsification and pH adjustment.
Diethanolamine: Another related compound with similar properties but different reactivity and applications.
N,N-Bis(2-hydroxyethyl)aniline: Shares similar functional groups but has different industrial and research applications
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethanol is unique due to its combination of amino and hydroxyl functional groups, which provide it with versatile reactivity and a wide range of applications in various fields. Its ability to act as both a surfactant and an alkalizing agent makes it particularly valuable in industrial and research settings .
Properties
CAS No. |
79215-15-9 |
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Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-methylphenol |
InChI |
InChI=1S/C7H8O.C6H15NO3/c1-6-4-2-3-5-7(6)8;8-4-1-7(2-5-9)3-6-10/h2-5,8H,1H3;8-10H,1-6H2 |
InChI Key |
NICCWXFFSPXKGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
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